molecular formula C8H11NO2S B2978255 3-(Ethanesulfonyl)aniline CAS No. 83164-93-6

3-(Ethanesulfonyl)aniline

Cat. No.: B2978255
CAS No.: 83164-93-6
M. Wt: 185.24
InChI Key: ZCIQLGLOYPISKI-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)aniline is a substituted aniline derivative featuring an ethanesulfonyl (-SO₂-C₂H₅) group at the meta position of the benzene ring. This compound is part of the sulfonamide family, which is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing sulfonyl group and aromatic amine functionality.

Properties

IUPAC Name

3-ethylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIQLGLOYPISKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)aniline involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aniline ring. This can affect the compound’s ability to participate in chemical reactions and interact with biological molecules. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Ethanesulfonyl)aniline Hydrochloride

The para-substituted isomer, 4-(ethanesulfonyl)aniline hydrochloride (CAS: 879685-29-7), differs in the sulfonyl group’s position. Key distinctions include:

  • Molecular Weight: 221.71 g/mol (hydrochloride salt) vs. ~185.24 g/mol (neutral 3-isomer, inferred from C₈H₁₁NO₂S).
  • Acidity/Basicity : The para-substituted amine may exhibit altered basicity due to resonance effects, impacting solubility and reactivity in synthetic applications .

Alkylsulfonyl Derivatives

a) 3-(Methylsulfonyl)aniline (CAS: 35216-39-8)
  • Molecular Formula: C₇H₉NO₂S vs. C₈H₁₁NO₂S (3-(ethanesulfonyl)aniline).
  • Applications : Likely used in similar contexts, such as intermediates for dyes or pharmaceuticals, but with reduced steric hindrance due to the smaller methyl group.
b) 3-[(3-Methylbutane)sulfonyl]aniline (CAS: 1375068-98-6)
  • Molecular Weight: 227.32 g/mol (C₁₁H₁₇NO₂S).

Heterocyclic Sulfonyl Derivatives

a) 3-[(Morpholin-4-yl)sulphonyl]aniline
  • Structure : Incorporates a morpholine ring, introducing hydrogen-bond acceptor sites.
  • Regulatory Status: Not listed on major regulatory inventories, unlike some sulfonamide pharmaceuticals .
  • Applications : The morpholine moiety may improve solubility or target specificity in bioactive molecules.
b) 3-(Azepane-1-sulfonyl)-4-methylaniline (CAS: 326918-48-3)
  • Molecular Weight : 268.38 g/mol (C₁₃H₂₀N₂O₂S).
  • Functionality : The azepane (7-membered ring) and methyl group add conformational flexibility and steric bulk, which could influence binding affinity in receptor-ligand interactions .

Biological Activity

3-(Ethanesulfonyl)aniline, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethanesulfonyl group attached to an aniline structure, which may enhance its interaction with biological targets. The following sections will explore the biological activity of this compound, supported by data tables and research findings.

Physical Properties

PropertyValue
Molecular Weight186.23 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antimicrobial Activity

Research indicates that sulfonamide compounds, including this compound, exhibit antimicrobial properties . The sulfonamide group is known to enhance the biological activity of compounds through improved binding interactions with bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism suggests that this compound may be effective against a range of microbial pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231 by disrupting tubulin polymerization, a critical process in cell division.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of various aniline derivatives, including those similar to this compound, revealed that modifications at the sulfonamide position significantly influence biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced antiproliferative effects against cancer cells.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Bromo-3-(ethanesulfonyl)anilineBromine on phenyl ringEnhanced chemical reactivity
4-Chloro-3-(ethanesulfonyl)anilineChlorine substituentDifferent electronic properties

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